



Application Notes and Protocols: STF-31 Dissolution in DMSO for Cellular Assays

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Compound of Interest		
Compound Name:	Stf-31	
Cat. No.:	B1681145	Get Quote

Introduction

STF-31 is a small molecule inhibitor with a dual mechanism of action, making it a valuable tool in metabolic research, particularly in oncology and stem cell biology. It functions as a selective inhibitor of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cells, with an IC50 of approximately 1 μM[1][2]. By blocking GLUT1, **STF-31** effectively disrupts glycolysis, leading to reduced ATP production and subsequent necrotic cell death, especially in cancer cells highly dependent on this metabolic pathway (the Warburg effect)[1] [3]. Additionally, **STF-31** has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway[4][5]. This document provides detailed protocols for the dissolution and use of **STF-31** in dimethyl sulfoxide (DMSO) for in vitro experimental applications.

STF-31 Compound Data

Quantitative and solubility information for **STF-31** is summarized in the table below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of the compound[1][2].

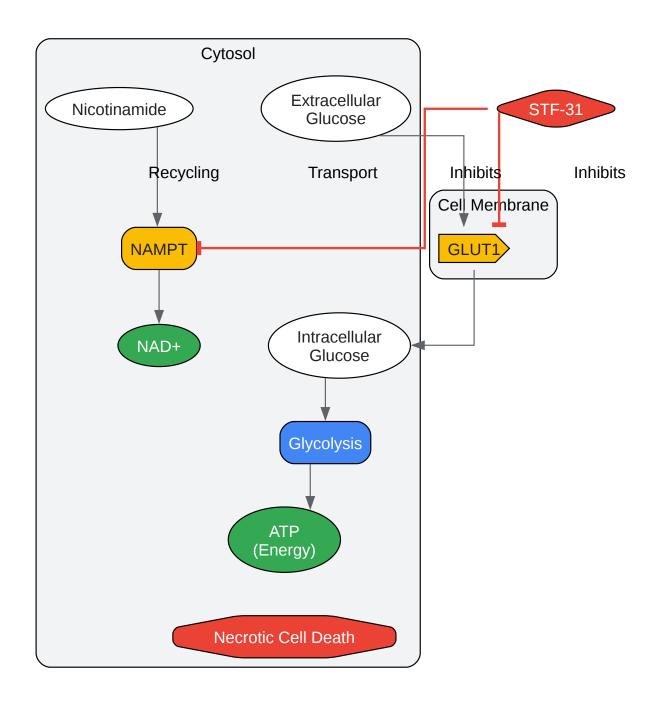


Parameter	Value	Reference
Molecular Formula	C23H25N3O3S	[6]
Molecular Weight	423.53 g/mol	[6]
CAS Number	724741-75-7	[6]
Solubility in DMSO	≥ 34 mg/mL (80.28 mM) to 85 mg/mL (200.69 mM)	[1][2][6]
Appearance	Crystalline solid / Powder	N/A
Primary Targets	GLUT1, NAMPT	[1][4]

Signaling Pathway of STF-31

STF-31 exerts its cytotoxic effects through the dual inhibition of two distinct but crucial metabolic pathways. Firstly, it directly binds to and inhibits GLUT1, preventing the transport of glucose across the cell membrane. This action curtails the cell's primary fuel source for glycolysis. Secondly, it inhibits NAMPT, a rate-limiting enzyme in the salvage pathway that recycles nicotinamide to produce NAD+, a vital cofactor for numerous cellular redox reactions. The simultaneous disruption of glucose uptake and NAD+ regeneration leads to a severe energy crisis and ultimately, cell death.





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Caption: Dual inhibitory action of STF-31 on GLUT1 and NAMPT pathways.

Experimental Protocols



Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **STF-31** for in vitro use.

Materials:

- STF-31 powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- (Optional) Sonicator water bath

Procedure:

- Calculate Required Mass: Determine the mass of STF-31 powder needed to achieve the desired stock concentration. For a 10 mM stock solution, use the following calculation:
 - Mass (mg) = 10 mmol/L * 0.001 L * 423.53 g/mol * 1000 mg/g = 4.2353 mg for 1 mL of DMSO.
- Weighing: Carefully weigh the calculated amount of STF-31 powder and place it into a sterile vial.
- Dissolution: Add the corresponding volume of fresh, high-purity DMSO to the vial.
- Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
- Sonication (if necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.



• Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

- STF-31 stock solution in DMSO (from Protocol 1)
- Pre-warmed, complete cell culture medium
- Sterile tubes for dilution

Procedure:

- Thaw Stock: Thaw one aliquot of the **STF-31** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 μ M, 5 μ M, 10 μ M).
 - Important: To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.5%. High concentrations of DMSO can be toxic to cells and may affect experimental results[7].
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without STF-31) to a separate volume of culture medium. This is critical to distinguish the effects of the compound from the effects of the solvent.
- Application: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of STF-31 or the vehicle control.



Protocol 3: Example Application - Cell Viability (XTT) Assay

This protocol provides an example of how to use the prepared **STF-31** working solutions to assess its effect on the viability of cancer cells, such as Renal Cell Carcinoma (RCC) lines[2].

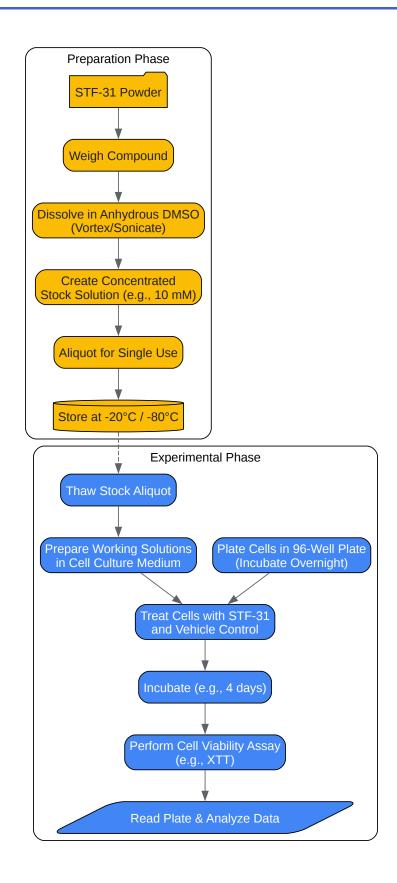
Procedure:

- Cell Seeding: Plate cells (e.g., RCC4 cells) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- Treatment: The next day, aspirate the medium and add 100 μL of the prepared **STF-31** working solutions (and vehicle control) at various concentrations to the appropriate wells.
- Incubation: Incubate the plate for the desired duration (e.g., 4 days) at 37°C in a humidified incubator.
- XTT Reagent Preparation: Prepare the XTT solution according to the manufacturer's instructions.
- Viability Measurement: After incubation, aspirate the treatment media. Add the XTT solution to each well and incubate for 1-2 hours at 37°C.
- Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
 cells and plot the dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to a typical in vitro experiment.





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Caption: Workflow for preparing and using STF-31 in a cell-based assay.



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